(E)-1-chloro-2-iodoethene
Overview
Description
(E)-1-chloro-2-iodoethene is a useful research compound. Its molecular formula is C2H2ClI and its molecular weight is 188.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Stereoisomers (E)-1-Chloro-2-iodoethene plays a crucial role in the stereospecific synthesis of chlorodifluorostyrenes. This involves forming stable zinc reagents from (E)-2-chloro-1,2-difluoro-1-iodoethene and then undergoing Negishi coupling reactions to produce (E)- and (Z)-1-chloro-1,2-difluorostyrenes (Lim & Burton, 2014).
2. Precursor in Cross-Coupling Reagents this compound is identified as a cross-coupling reagent used as a precursor in the formation of chloroenynes, terminal, and unsymmetrical internal diynes (Negishi & Copéret, 2001).
3. Transformation into Alkylcyclobutane Derivatives In the presence of alkoxides in alcohols, 1-chloro-3-iodoalkanes, transformed from terminal alkenes, react with dialkyl malonates. This process is used to produce dialkyl 2-butylcyclobutane-1,1-dicarboxylates and dialkyl (E)-3-octene-1,1-dicarboxylates (Miyano, Hokari, Umeda, & Hashimoto, 1980).
4. Electrophilic Addition Reactions this compound derivatives are produced regioselectively through electrophilic addition reactions of functionalized acetylenic derivatives with iodine monochloride (Bellina, Colzi, Mannina, Rossi, & Viel, 2003).
5. Thermodynamic Analysis in Mixtures this compound is involved in thermodynamic studies, particularly in the analysis of excess enthalpies in mixtures containing 1-iodoalkanes and various solvents (Soriano, Velasco, Otin, & Kehiaian, 1989).
6. Chlorination of Arenes and Heterocycles This compound is utilized in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals, showing potential for industrial application (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).
Properties
IUPAC Name |
(E)-1-chloro-2-iodoethene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMRBYSARKAL-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.